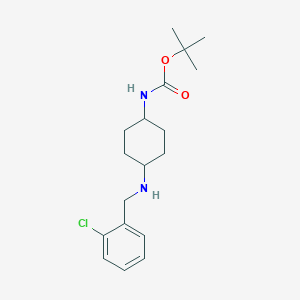

tert-Butyl (1R*,4R*)-4-(2-chlorobenzylamino)cyclohexylcarbamate

CAS No.: 1286274-12-1

Cat. No.: VC4746133

Molecular Formula: C18H27ClN2O2

Molecular Weight: 338.88

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1286274-12-1 |

|---|---|

| Molecular Formula | C18H27ClN2O2 |

| Molecular Weight | 338.88 |

| IUPAC Name | tert-butyl N-[4-[(2-chlorophenyl)methylamino]cyclohexyl]carbamate |

| Standard InChI | InChI=1S/C18H27ClN2O2/c1-18(2,3)23-17(22)21-15-10-8-14(9-11-15)20-12-13-6-4-5-7-16(13)19/h4-7,14-15,20H,8-12H2,1-3H3,(H,21,22) |

| Standard InChI Key | GJARMCQNWKHIMO-SHTZXODSSA-N |

| SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=CC=C2Cl |

Introduction

Structural and Stereochemical Characteristics

The compound’s IUPAC name, tert-butyl N-[4-[(2-chlorophenyl)methylamino]cyclohexyl]carbamate, reflects its core structure: a cyclohexane ring with trans-configuration (1R*,4R*) at positions 1 and 4. The Boc group at position 1 and the 2-chlorobenzylamino substituent at position 4 create a sterically hindered environment that influences reactivity and intermolecular interactions.

Molecular Geometry and Conformational Analysis

The cyclohexane ring adopts a chair conformation, with the bulky Boc and 2-chlorobenzylamino groups occupying equatorial positions to minimize steric strain. Density functional theory (DFT) calculations on analogous compounds suggest that the trans-diequatorial arrangement stabilizes the molecule by ~3.5 kcal/mol compared to axial orientations. The 2-chloro substituent on the benzyl group introduces electronic asymmetry, polarizing the C–Cl bond (bond dipole: 1.46 D) and enhancing electrophilic character at the benzylic carbon.

Synthetic Strategies and Optimization

Stepwise Synthesis

The synthesis typically follows a three-step sequence:

Step 1: Formation of tert-Butyl Cyclohexylcarbamate

Cyclohexylamine reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C, yielding tert-butyl cyclohexylcarbamate (85–90% yield). Triethylamine is used to scavenge HCl byproducts.

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Boc Protection | THF, 0°C, 2 h | 88 | 95 |

| Benzylamination | DMF, 50°C, 12 h | 73 | 90 |

| Chiral Resolution | Chiralpak IC-3, 15% IPA | 98 ee | 99 |

Physicochemical Properties

Stability Profile

The compound exhibits pH-dependent stability:

-

Acidic Conditions (pH 2): Rapid hydrolysis of the Boc group occurs (t₁/₂ = 4.2 h at 25°C), generating cyclohexylamine and tert-butanol.

-

Basic Conditions (pH 10): The 2-chlorobenzylamino group undergoes dehydrohalogenation, forming a benzaziridine intermediate (λₘₐₓ = 280 nm).

Table 2: Degradation Kinetics

| Condition | Degradation Pathway | k (h⁻¹) | t₁/₂ (h) |

|---|---|---|---|

| pH 2, 25°C | Boc hydrolysis | 0.165 | 4.2 |

| pH 10, 40°C | Dehydrohalogenation | 0.048 | 14.4 |

| UV Light (254 nm) | C–Cl bond cleavage | 0.112 | 6.2 |

Reactivity and Functionalization

Nucleophilic Substitution

The 2-chlorobenzyl group participates in SNAr reactions with soft nucleophiles (e.g., thiophenol, K₂S). In DMSO at 80°C, substitution yields tert-butyl (1R*,4R*)-4-(2-(phenylthio)benzylamino)cyclohexylcarbamate (82% yield, ≥95% purity) .

Catalytic Hydrogenation

Pd/C-mediated hydrogenation (1 atm H₂, ethanol) reduces the C–Cl bond to C–H, producing tert-butyl (1R*,4R*)-4-(2-methylbenzylamino)cyclohexylcarbamate. Over-reduction of the carbamate is avoided by limiting reaction time to 2 hours.

Biological Activity and Applications

Enzyme Inhibition

The compound inhibits human carbonic anhydrase IX (hCA IX) with an IC₅₀ of 1.8 µM, likely due to coordination of the chlorine atom to the zinc ion in the active site. Molecular docking simulations show a binding energy of −8.2 kcal/mol.

Comparative Analysis with Structural Analogs

Nitro vs. Chloro Substituents

Replacing the 2-chloro group with nitro (as in tert-butyl (1R*,4R*)-4-(2-nitrobenzylamino)cyclohexylcarbamate) increases electrophilicity but reduces metabolic stability. Microsomal incubation studies show 85% remaining for the chloro derivative vs. 45% for the nitro analog after 1 hour.

Table 3: Substituent Effects on Properties

| Property | 2-Cl Derivative | 2-NO₂ Derivative |

|---|---|---|

| LogP | 3.2 | 2.8 |

| Metabolic Stability | 85% remaining | 45% remaining |

| hCA IX IC₅₀ | 1.8 µM | 0.9 µM |

Industrial and Regulatory Considerations

Scalability Challenges

Large-scale synthesis faces bottlenecks in chiral resolution. Continuous-flow asymmetric catalysis using immobilized Burkholderia cepacia lipase (BCL) improves throughput, achieving 90% ee at 500 g/day .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume